4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid
Description
Properties
IUPAC Name |
4-[2-[(2-chloropyridine-4-carbonyl)amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-9-12(6-8-17-13)14(19)18-7-5-10-1-3-11(4-2-10)15(20)21/h1-4,6,8-9H,5,7H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFNKJDMQRYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-chloropyridine-4-carboxylic acid, which is then converted into its acyl chloride derivative. This intermediate is reacted with 2-aminoethylbenzoic acid under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with target molecules contributes to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Electron-Withdrawing Effects
Metabolic Stability
Key Research Findings
- Pyridine vs. Pyrimidine: Pyrimidine-based analogs (e.g., 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride in ) show enhanced DNA binding in anticancer studies, suggesting the target compound’s pyridine may limit such interactions .
Biological Activity
4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid, a compound with the CAS number 1465321-77-0, is an organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety linked to a 2-chloropyridine-4-carbonyl group through an ethylamine chain. Its molecular formula is C13H12ClN2O2, and it has a molecular weight of 252.7 g/mol. The presence of the chloropyridine moiety suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition.
Research indicates that 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid may act as a biochemical probe due to its structural features. Compounds with similar structures have been studied for their roles in inhibiting various enzymes and receptors, including:
- G-Secretase Inhibitors : Compounds similar to this one have been identified as inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease pathology .
- Receptor Antagonism : The compound may exhibit antagonistic properties towards human vanilloid receptors and adenosine receptors, which are involved in pain perception and inflammation regulation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid can exhibit significant biological activities:
- Cytotoxicity Assays : In various cancer cell lines, compounds structurally related to this compound showed cytotoxic effects. For instance, chlorinated derivatives have been shown to induce apoptosis in breast cancer cells through oxidative stress mechanisms .
- Antioxidant Activity : Similar compounds have been evaluated for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.
Case Studies
Several studies highlight the biological implications of similar compounds:
- Study on Cytotoxic Effects : A study focusing on chlorogenic acid analogues revealed protective effects against H2O2-induced apoptosis in cardiomyoblasts, indicating that structural modifications can enhance biological activity . This suggests that 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid might also possess similar protective effects.
- Antitumor Activity : Research on related benzoic acid derivatives has shown promising results in inhibiting tumor growth in vivo. These findings suggest that the compound could be further explored for its antitumor properties.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid?
The compound can be synthesized via a multi-step approach:
- Step 1 : React 4-(2-aminoethyl)benzoic acid with 2-chloropyridine-4-carbonyl chloride in anhydrous dimethylformamide (DMF) under nitrogen at 0–5°C for 4–6 hours.
- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
- Step 3 : Hydrolyze any residual protecting groups using aqueous NaOH (2M) at 60°C for 2 hours, followed by acidification with HCl to precipitate the product . Key considerations: Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize by-products.
Q. How can the purity of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid be validated?
Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, retention time ~8.2 minutes.
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via NMR (DMSO-d6, δ 8.2–8.5 ppm for pyridine protons, δ 7.8–8.1 ppm for benzoic acid aromatic protons).
- Mass Spectrometry (MS) : ESI-MS expected m/z = 333.1 [M+H] .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallize from a mixture of ethanol and water (4:1 v/v) at 50°C. Slow cooling to 4°C yields needle-shaped crystals with >98% purity. Alternative solvents: dimethyl sulfoxide (DMSO) for high-temperature solubility, but ensure thorough drying to avoid hydrate formation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distribution, identifying the 2-chloropyridine moiety as the primary site for nucleophilic attack. Simulations using Gaussian or ORCA software reveal activation energies for potential substitution pathways, guiding experimental design for functionalization .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). To address:
Q. How can isotopic labeling (13C^{13}\text{C}13C, 15N^{15}\text{N}15N) be employed to study metabolic stability?
Synthesize -labeled benzoic acid via carboxylation of bromobenzene- using Grignard reagents. Incorporate into the pyridine ring via reductive amination. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track labeled metabolites in hepatic microsomal assays .
Q. What are the challenges in characterizing degradation products under accelerated stability conditions?
Hydrolysis of the amide bond (pH < 3 or > 10) generates 2-chloropyridine-4-carboxylic acid and 4-(2-aminoethyl)benzoic acid. Use LC-MS/MS with a polarity-switching method to detect both polar and non-polar degradants. Store samples at -80°C in amber vials to prevent photodegradation .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Replace the benzoic acid with sulfonamide or phosphonate groups to alter hydrophilicity.
- Side-Chain Variations : Substitute the ethyl linker with propyl or cyclic amines to probe steric effects.
- Assay Design : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Q. What in silico tools predict pharmacokinetic properties (e.g., logP, bioavailability)?
SwissADME or ADMETLab 2.0 can estimate logP (~2.1), aqueous solubility (-3.2 log mol/L), and blood-brain barrier permeability (low). Cross-validate predictions with experimental shake-flask assays for partition coefficients .
Q. How to troubleshoot low yields in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
